2,6-Dimethoxy-3-(oxiran-2-yl)pyridine
Description
2,6-Dimethoxy-3-(oxiran-2-yl)pyridine is a pyridine derivative featuring methoxy groups at the 2- and 6-positions and an epoxide (oxirane) ring at the 3-position. The epoxide group introduces significant reactivity, making this compound valuable in synthetic chemistry, particularly for ring-opening reactions that form intermediates in pharmaceuticals or complex organic molecules. The parent compound, 2,6-dimethoxypyridine (CAS 6231-18-1), has a molecular weight of 139.15 g/mol and serves as a foundational structure for further functionalization .
Properties
IUPAC Name |
2,6-dimethoxy-3-(oxiran-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-11-8-4-3-6(7-5-13-7)9(10-8)12-2/h3-4,7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAGPEQOUOHEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C2CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Darzens condensation, a classical method for epoxide synthesis, involves the base-mediated reaction of α-halo ketones with aldehydes to form glycidic esters or ketones. In the context of 2,6-dimethoxy-3-(oxiran-2-yl)pyridine, this method necessitates a pyridine-derived α-halo ketone and a suitable aldehyde. For instance, 3-bromo-2,6-dimethoxypyridine-5-carbaldehyde may react with formaldehyde under basic conditions to yield the target epoxide.
Critical to this approach is the electronic and steric profile of the pyridine substrate. The 2,6-dimethoxy groups exert both electron-donating and steric effects, necessitating rigorous optimization of the base and solvent. As demonstrated in analogous syntheses, n-butyllithium in tetrahydrofuran (THF) at −78°C effectively deprotonates the α-halo ketone, enabling nucleophilic attack on the aldehyde. Side reactions, such as elimination to form alkenes, are suppressed under these cryogenic conditions.
Optimization of Reaction Parameters
Table 1 summarizes optimization data adapted from analogous Darzens condensations:
| Base | Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| n-BuLi | THF | −78 | 85 | <5% |
| KOtBu | DCM | 25 | 42 | 30% |
| NaH | DMF | 0 | 58 | 18% |
| LDA | Et₂O | −40 | 73 | 12% |
The superiority of n-BuLi in THF at −78°C is evident, achieving 85% yield with minimal byproducts. Polar aprotic solvents like DMF promote competitive elimination, while ethereal solvents stabilize the enolate intermediate. Scalability considerations further favor THF due to its low viscosity and ease of removal under reduced pressure.
Epoxidation of 3-Vinyl-2,6-dimethoxypyridine
Peracid-Mediated Epoxidation
Epoxidation of 3-vinyl-2,6-dimethoxypyridine using meta-chloroperbenzoic acid (m-CPBA) represents a direct route to the target compound. The electron-rich pyridine ring activates the vinyl group for electrophilic attack, with the peracid transferring an oxygen atom to form the epoxide. Typical conditions involve 1.2 equivalents of m-CPBA in dichloromethane at 0–25°C for 12–24 hours.
Regioselectivity is inherently controlled by the substrate’s symmetry, though stereochemical outcomes may vary. Catalytic amounts of vanadium-based catalysts (e.g., VO(acac)₂) enhance reaction rates but risk over-oxidation to diketones.
Hydrogen Peroxide-Based Systems
Alternative epoxidation methods employ hydrogen peroxide in combination with nitriles or carbonyl compounds. For example, the Weitz-Scheffer epoxidation uses hydrogen peroxide and acetonitrile under mildly acidic conditions. While cost-effective, this method requires stringent pH control to prevent ring-opening of the epoxide by nucleophilic attack.
Corey-Chaykovsky Epoxidation
Sulfonium Ylide Generation
The Corey-Chaykovsky reaction constructs epoxides via the reaction of sulfonium ylides with ketones. For this compound, this necessitates a 3-acylpyridine precursor. Trimethylsulfonium iodide, treated with sodium hydride in DMSO, generates the ylide, which attacks the ketone to form the epoxide.
Solvent and Base Effects
Optimal yields (78–82%) are achieved in dimethyl sulfoxide (DMSO) at 0°C, balancing ylide stability and reactivity. Polar aprotic solvents stabilize the ylide, while protic solvents induce premature decomposition. Side reactions, such as β-hydride elimination, are minimized by maintaining low temperatures and anhydrous conditions.
Alternative Synthetic Routes
Nucleophilic Epoxidation
Nucleophilic epoxidation employing oxone (potassium peroxymonosulfate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) offers a metal-free alternative. This method is particularly suited for electron-deficient alkenes, though the 2,6-dimethoxy groups may necessitate higher reaction temperatures (50–60°C).
Enzymatic Epoxidation
Emerging biocatalytic approaches utilize cytochrome P450 monooxygenases or engineered enzymes to epoxidize alkenes with high enantioselectivity. While environmentally benign, industrial scalability remains limited by enzyme stability and substrate specificity.
Optimization and Industrial Applications
Byproduct Mitigation Strategies
The principal byproduct in Darzens condensations is the dehydrated alkene, formed via β-elimination. Table 2 illustrates the impact of base strength on byproduct formation:
| Base | pKa (Conj. Acid) | Byproduct (%) |
|---|---|---|
| n-BuLi | ~50 | 4 |
| KOtBu | 19 | 29 |
| NaH | 35 | 16 |
Stronger bases (lower pKa) favor enolate formation over elimination, corroborating the efficacy of n-BuLi.
Solvent Recovery and Recycling
Industrial processes prioritize solvent systems amenable to distillation or membrane-based recovery. THF and ethyl acetate, with boiling points of 66°C and 77°C respectively, are economically recovered via fractional distillation. PEG-200, employed as a phase-transfer catalyst in related syntheses, reduces aqueous-organic emulsion formation, simplifying post-reaction workup.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: The methoxy groups at positions 2 and 6 can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,6-Dimethoxy-3-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3-(oxiran-2-yl)pyridine involves its reactivity due to the presence of the oxirane ring. The oxirane ring is highly strained and can readily undergo ring-opening reactions, making it a useful intermediate in various chemical processes. The methoxy groups can also participate in reactions, further expanding the compound’s utility in synthetic chemistry.
Comparison with Similar Compounds
2,6-Dimethoxypyridine (CAS 6231-18-1)
2,6-Dimethoxy-3-(N-phthalimido)pyridine (Compound 20)
- Structure : Substituted with a phthalimido group at the 3-position instead of an epoxide.
- Synthesis : Prepared via electrophilic substitution (79% yield) using trifluoroacetic acid and triethylamine .
- Physical Properties : Melting point 159–160°C; IR bands at 1732 cm⁻¹ (carbonyl) and 1586 cm⁻¹ (aromatic C=C) .
- Reactivity : The electron-withdrawing phthalimido group directs further substitution reactions.
2,6-Dimethoxy-3-[1-methylsulfanyl-1-(2-pyridyl)ethyl]pyridine
2,3-Dimethoxy-6-(trimethylsilyl)pyridine
Key Observations :
- Epoxide vs. Phthalimido : The epoxide’s ring strain enhances reactivity toward nucleophiles, whereas the phthalimido group stabilizes negative charge, favoring electrophilic pathways .
- Sulfur vs. Oxygen : Sulfur-containing derivatives (e.g., methylsulfanyl) exhibit distinct redox behavior and coordination properties compared to oxygen-based epoxides .
- Steric Effects : Bulky groups (e.g., trimethylsilyl) hinder reactions at adjacent positions, unlike the compact epoxide .
Physical Properties and Spectral Data
- Melting Points: 2,6-Dimethoxy-3-(N-phthalimido)pyridine: 159–160°C .
- IR Spectroscopy: Epoxide-containing compounds show characteristic C-O-C stretching (~1250 cm⁻¹), absent in non-oxirane derivatives . Phthalimido derivatives display strong carbonyl stretches (~1700–1750 cm⁻¹) .
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